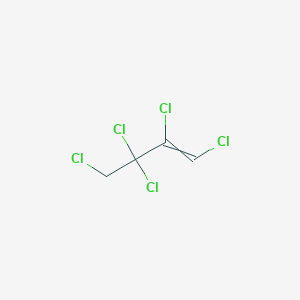
1,2,3,3,4-Pentachlorobut-1-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,3,4-Pentachlorobut-1-ene is an organochlorine compound characterized by the presence of five chlorine atoms attached to a butene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,3,4-Pentachlorobut-1-ene can be synthesized through the chlorination of butene derivatives. One common method involves the reaction of butene with chlorine gas under controlled conditions, leading to the substitution of hydrogen atoms with chlorine atoms. The reaction is typically carried out in the presence of a catalyst, such as iron chloride, to facilitate the chlorination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination reactors where butene is continuously fed and reacted with chlorine gas. The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and minimize the formation of by-products. The resulting product is then purified through distillation and other separation techniques to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,3,4-Pentachlorobut-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated butene oxides.
Reduction: Reduction reactions can lead to the formation of less chlorinated butene derivatives.
Substitution: The chlorine atoms in this compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated butene oxides.
Reduction: Less chlorinated butene derivatives.
Substitution: Hydroxylated or aminated butene derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,3,4-Pentachlorobut-1-ene has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce chlorine atoms into organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of 1,2,3,3,4-Pentachlorobut-1-ene involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. These interactions can affect various cellular pathways and processes, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,2,3,4-Pentachlorobut-1-ene: Similar structure but different chlorine atom arrangement.
1,2,3,4-Tetrachlorobut-1-ene: Contains one less chlorine atom.
1,2,3,3,4,4-Hexachlorobut-1-ene: Contains one additional chlorine atom.
Uniqueness
1,2,3,3,4-Pentachlorobut-1-ene is unique due to its specific arrangement of chlorine atoms, which imparts distinct chemical properties and reactivity compared to other chlorinated butene
Eigenschaften
CAS-Nummer |
94796-72-2 |
|---|---|
Molekularformel |
C4H3Cl5 |
Molekulargewicht |
228.3 g/mol |
IUPAC-Name |
1,2,3,3,4-pentachlorobut-1-ene |
InChI |
InChI=1S/C4H3Cl5/c5-1-3(7)4(8,9)2-6/h1H,2H2 |
InChI-Schlüssel |
JVLILCTVEGXUHJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(=CCl)Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


silyl](/img/structure/B14349844.png)



![1-Methyl-2-[(trichloromethyl)sulfanyl]benzene](/img/structure/B14349875.png)

![N-[3-(2-Chloroethenesulfonyl)phenyl]benzamide](/img/structure/B14349894.png)


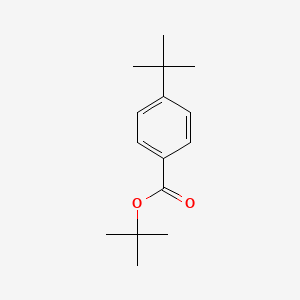
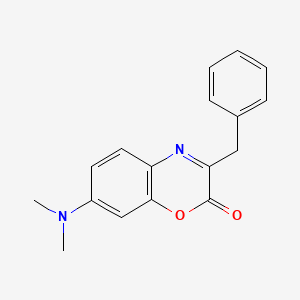
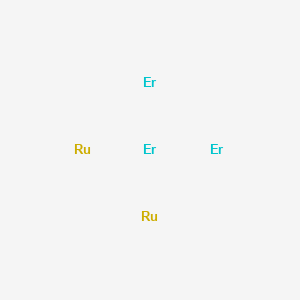
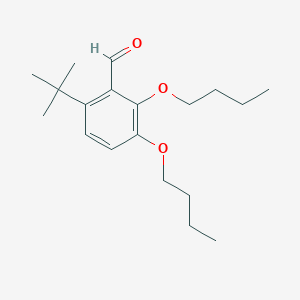
phosphanium chloride](/img/structure/B14349913.png)
